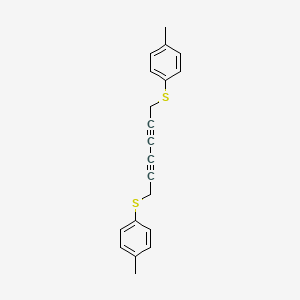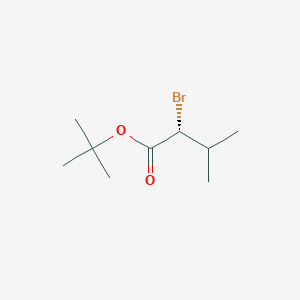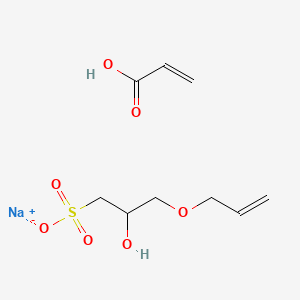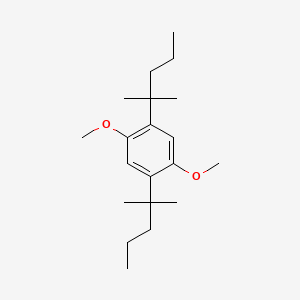![molecular formula C33H48O6 B14435541 4-{[3-Methoxy-4-(octadecyloxy)benzoyl]oxy}benzoic acid CAS No. 79294-39-6](/img/structure/B14435541.png)
4-{[3-Methoxy-4-(octadecyloxy)benzoyl]oxy}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[3-Methoxy-4-(octadecyloxy)benzoyl]oxy}benzoic acid is an organic compound that belongs to the class of benzoic acid derivatives It features a complex structure with a methoxy group, an octadecyloxy group, and a benzoyloxy group attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-Methoxy-4-(octadecyloxy)benzoyl]oxy}benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Esterification: The initial step involves the esterification of 3-methoxy-4-hydroxybenzoic acid with octadecanol to form 3-methoxy-4-(octadecyloxy)benzoic acid.
Benzoylation: The next step is the benzoylation of the esterified product with benzoyl chloride to introduce the benzoyloxy group.
Hydrolysis: Finally, the hydrolysis of the benzoylated product yields this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[3-Methoxy-4-(octadecyloxy)benzoyl]oxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The benzoyloxy group can be reduced to a hydroxyl group.
Substitution: The octadecyloxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products
Oxidation: 4-{[3-Carboxy-4-(octadecyloxy)benzoyl]oxy}benzoic acid.
Reduction: 4-{[3-Methoxy-4-(octadecyloxy)hydroxy]benzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-{[3-Methoxy-4-(octadecyloxy)benzoyl]oxy}benzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
Wirkmechanismus
The mechanism of action of 4-{[3-Methoxy-4-(octadecyloxy)benzoyl]oxy}benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and microbial pathways.
Pathways Involved: It may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. Additionally, it may disrupt microbial cell membranes, leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-{[3-Methoxy-4-(decyloxy)benzoyl]oxy}benzoic acid: Similar structure but with a shorter alkyl chain.
4-{[3-Methoxy-4-(dodecyloxy)benzoyl]oxy}benzoic acid: Similar structure but with a medium-length alkyl chain.
4-{[3-Methoxy-4-(hexadecyloxy)benzoyl]oxy}benzoic acid: Similar structure but with a slightly shorter alkyl chain.
Uniqueness
4-{[3-Methoxy-4-(octadecyloxy)benzoyl]oxy}benzoic acid is unique due to its long octadecyloxy chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions, such as in drug delivery systems and specialty chemicals.
Eigenschaften
CAS-Nummer |
79294-39-6 |
|---|---|
Molekularformel |
C33H48O6 |
Molekulargewicht |
540.7 g/mol |
IUPAC-Name |
4-(3-methoxy-4-octadecoxybenzoyl)oxybenzoic acid |
InChI |
InChI=1S/C33H48O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-38-30-24-21-28(26-31(30)37-2)33(36)39-29-22-19-27(20-23-29)32(34)35/h19-24,26H,3-18,25H2,1-2H3,(H,34,35) |
InChI-Schlüssel |
XINYXFQKDHUQAO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


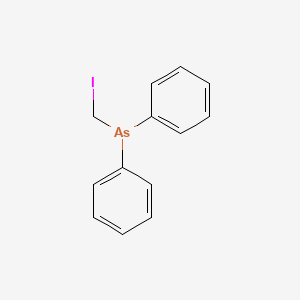
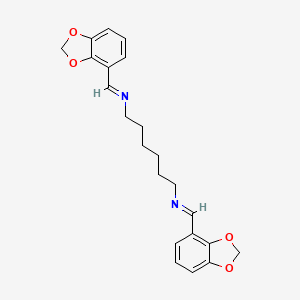
![Ethyl 3-[diethoxy(diphenyl)-lambda~5~-phosphanyl]propanoate](/img/structure/B14435473.png)

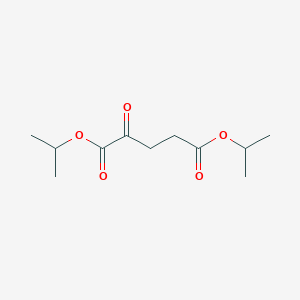
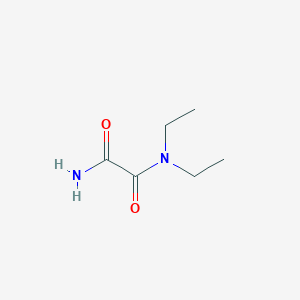
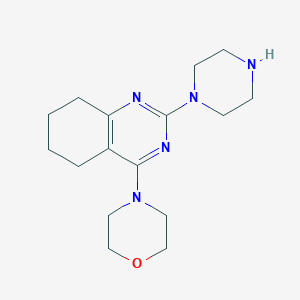
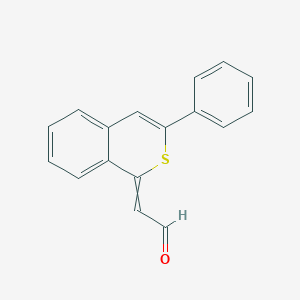

![(4-tert-Butylpiperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone](/img/structure/B14435512.png)
